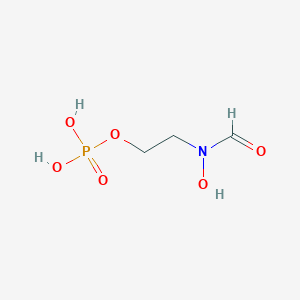
Fosfoxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfoxacin, also known as this compound, is a useful research compound. Its molecular formula is C3H8NO6P and its molecular weight is 185.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Efficacy
Recent studies have demonstrated the antibacterial efficacy of fosfoxacin against various pathogens. A notable study synthesized cycloSaligenyl prodrugs of this compound, which were tested against Escherichia coli and Mycobacterium smegmatis. The results indicated that certain prodrugs exhibited significant growth inhibition, suggesting that modifying this compound's delivery mechanism can enhance its antibacterial properties .
Table 1: Inhibition Zones of this compound Prodrugs
| Prodrug | Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|---|
| 7ac | E. coli | 12 |
| 7bc | E. coli | 15 |
| Control | Isoniazid | 30 |
The table above summarizes the inhibition zones observed during growth inhibition tests, demonstrating the comparative effectiveness of different prodrug formulations.
Prodrug Strategies
To overcome the limitations associated with this compound's pharmacokinetic properties—such as moderate oral bioavailability and rapid clearance—researchers have explored various prodrug strategies. The cycloSaligenyl prodrug approach was particularly promising as it enhances cellular uptake by masking the negatively charged phosphonate group, which typically hinders passive diffusion across cell membranes .
Case Study: CycloSaligenyl Prodrugs
In a recent study, several cycloSaligenyl prodrugs of this compound were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated that these prodrugs could effectively deliver the active drug into bacterial cells, thereby enhancing its therapeutic potential. Notably, compounds with specific electron-withdrawing groups showed improved activity against E. coli, highlighting the importance of chemical modifications in optimizing drug efficacy .
Propriétés
Numéro CAS |
126986-24-1 |
|---|---|
Formule moléculaire |
C3H8NO6P |
Poids moléculaire |
185.07 g/mol |
Nom IUPAC |
2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9) |
Clé InChI |
CTKGSLXEDHVOQR-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(O)O)N(C=O)O |
SMILES canonique |
C(COP(=O)(O)O)N(C=O)O |
Key on ui other cas no. |
126986-24-1 |
Synonymes |
fosfoxacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















